![molecular formula C5H6F5NO B13486762 3-(Pentafluoroethoxy)azetidine](/img/structure/B13486762.png)
3-(Pentafluoroethoxy)azetidine
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Overview
Description
3-(Pentafluoroethoxy)azetidine is a four-membered nitrogen-containing heterocycle with a pentafluoroethoxy substituent. Azetidines, in general, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles. The presence of the pentafluoroethoxy group further enhances its chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentafluoroethoxy)azetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to obtain azetidines with various substituents, including the pentafluoroethoxy group.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . This method allows for the preparation of azetidines bearing various functional groups under mild conditions, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(Pentafluoroethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include functionalized azetidines, which can be further utilized in various applications.
Scientific Research Applications
3-(Pentafluoroethoxy)azetidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-(Pentafluoroethoxy)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates the formation of reactive intermediates, which can interact with various biological molecules. The pentafluoroethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Azetidine: The parent compound without the pentafluoroethoxy group.
3-Methyl-3-(pentafluoroethoxy)azetidine: A derivative with a methyl group at the 3-position.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Comparison: 3-(Pentafluoroethoxy)azetidine is unique due to the presence of the pentafluoroethoxy group, which imparts distinct chemical properties such as increased stability and reactivity. Compared to aziridine, it has lower ring strain, making it more stable and easier to handle . The methyl derivative, 3-Methyl-3-(pentafluoroethoxy)azetidine, shares similar properties but with additional steric effects due to the methyl group .
Properties
Molecular Formula |
C5H6F5NO |
---|---|
Molecular Weight |
191.10 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)azetidine |
InChI |
InChI=1S/C5H6F5NO/c6-4(7,8)5(9,10)12-3-1-11-2-3/h3,11H,1-2H2 |
InChI Key |
UYFZLTDVGLSJSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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